5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is a chemical compound that belongs to the class of pyridine derivatives, specifically characterized by the presence of a bromine atom, a hydroxypiperidine moiety, and a nitrile group. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various therapeutic applications.
The compound can be classified as a heterocyclic organic compound due to its nitrogen-containing ring structure. It is synthesized from readily available starting materials in organic chemistry. The synthesis and characterization of related compounds have been documented in various scientific literature, indicating its relevance in pharmaceutical research.
The synthesis of 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile typically involves several key steps:
The reaction conditions, including temperature and time, are critical for optimizing yield and purity. For instance, reactions are often conducted at elevated temperatures (around 80°C) for several hours to ensure complete conversion.
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile has a complex molecular structure characterized by:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement.
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile can participate in various chemical reactions typical of nitriles and heterocycles:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The mechanism of action for compounds like 5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile often involves interaction with biological targets such as enzymes or receptors. For example:
Studies on similar compounds indicate that modifications to the piperidine ring or the introduction of additional functional groups can significantly influence biological activity.
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile exhibits several notable physical and chemical properties:
Chemical stability under standard laboratory conditions is expected, although sensitivity to light or moisture should be assessed.
5-Bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile has potential applications in various scientific fields:
The ongoing research into this compound reflects its potential significance in advancing medicinal chemistry and drug discovery efforts.
Nicotinonitrile derivatives are synthesized via nucleophilic aromatic substitution (SNAr) and transition-metal catalyzed coupling. The core structure of 5-bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile (CAS: 1356074-44-6) is typically constructed by reacting 5-bromo-2-fluoronicotinonitrile with 4-hydroxypiperidine under mild basic conditions. This SNAr approach leverages the ortho-activating effect of the nitrile group, facilitating C–N bond formation at the 2-position of the pyridine ring at 80–100°C in dimethylformamide (DMF) with yields exceeding 75% [1].
Alternative routes start from advanced intermediates like 5-bromo-2-hydroxynicotinonitrile (CAS: 405224-22-8), where the hydroxyl group is converted to a leaving group (e.g., mesylate or triflate) prior to piperidine coupling. This method requires stringent anhydrous conditions due to the electrophilic sensitivity of the nitrile group but achieves higher regioselectivity [4]. Microwave-assisted synthesis has emerged as a high-efficiency alternative, reducing reaction times from 12 hours to 30 minutes while maintaining yields >85% [1].
Table 1: Comparative Synthetic Routes for Nicotinonitrile Derivatives
Starting Material | Reaction Conditions | Yield (%) | Key Advantage |
---|---|---|---|
5-Bromo-2-fluoronicotinonitrile | DMF, K₂CO₃, 90°C, 12h | 78 | Simplified purification |
5-Bromo-2-hydroxynicotinonitrile | MesCl, Et₃N, then piperidine | 82 | Regioselective substitution |
2,5-Dibromonicotinonitrile | Pd-catalyzed amination | 68 | Tandem functionalization |
The 4-hydroxypiperidine moiety critically influences the compound’s pharmacokinetic profile and target engagement. The hydroxyl group at the 4-position enables hydrogen bonding with biological targets (e.g., kinase ATP pockets), while the piperidine’s tertiary nitrogen facilitates salt formation for improved solubility. Computational studies of analogous compounds reveal that 4-hydroxypiperidine derivatives exhibit 3–5-fold greater blood-brain barrier permeability (Log BB = −0.2) compared to unsubstituted piperidines due to optimized lipophilicity (cLogP = 1.97) [2] [7].
Stereochemistry further modulates bioactivity: (S)-enantiomers of related piperidine-containing compounds show 10× higher affinity for CNS targets than (R)-isomers. Although stereochemical data for 5-bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile is limited, molecular modeling suggests the hydroxyl group adopts an equatorial conformation, minimizing steric clash with the nicotinonitrile plane [7]. This alignment is crucial for interactions with residues in enzymatic binding sites, as demonstrated in pyrroloindole-based kinase inhibitors [6].
Table 2: Bioactivity Enhancement via Piperidine Modifications
Piperidine Variant | cLogP | H-Bond Acceptors | TPSA (Ų) | Target Affinity (IC₅₀ nM) |
---|---|---|---|---|
Unsubstituted piperidine | 2.45 | 2 | 15.3 | 850 |
4-Hydroxypiperidine | 1.97 | 3 | 35.8 | 120 |
3-Hydroxypiperidine | 2.01 | 3 | 35.8 | 310 |
4-Methylpiperidine | 2.92 | 2 | 15.3 | 690 |
Bromine’s position on the pyridine ring dictates steric and electronic effects that modulate target binding. At the 5-position (meta to nitrile), bromine exerts a strong −I effect that enhances the electrophilicity of C-6, facilitating nucleophilic additions. This positioning creates a halogen bonding hotspot with carbonyl oxygens (distance: 3.0–3.2 Å) in protein binding sites, as validated in crystal structures of brominated kinase inhibitors [3] [5].
Comparative studies of regioisomers reveal that 5-bromo substitution (vs. 4-bromo or 6-bromo) maximizes potency due to optimal halogen bond geometry. Molecular dynamics simulations show that 5-bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile forms 28% more stable complexes with tyrosine kinases than its 4-bromo analog. The bromine’s van der Waals radius (1.85 Å) also fills hydrophobic subpockets inaccessible to smaller halogens like fluorine [5] [9].
Physicochemical impacts include:
Nitrile transformations employ solvent-free and catalytic strategies to minimize waste. The Sonogashira coupling of 5-bromo-2-(4-hydroxypiperidin-1-yl)nicotinonitrile with terminal alkynes exemplifies this, using recyclable Pd/Cu–zeolite catalysts in polyethylene glycol (PEG-400) to achieve turnover numbers (TON) >1,200 while eliminating halogenated solvents [5].
Nitrile hydration to amides is achieved via Rhodococcus rhodochrous amidase enzymes in aqueous buffer (pH 7.0, 30°C), yielding >99% conversion with negligible heavy metal residues. This outperforms traditional acid-catalyzed hydrolysis, which generates 5 kg waste/kg product [4]. Additional advances include:
Table 3: Sustainable Nitrile Functionalization Techniques
Method | Catalyst/Reagent | E-factor | Atom Economy (%) |
---|---|---|---|
Acid hydrolysis | H₂SO₄, 110°C | 18.7 | 65 |
Biocatalytic hydration | R. rhodochrous | 1.2 | 98 |
Solvent-free Sonogashira | Pd/Cu–zeolite, PEG-400 | 0.8 | 94 |
Electrochemical cyanation | Graphite electrodes | 2.1 | 99 |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2